molecular formula C24H21ClN2O3S B2554489 (3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-33-6

(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2554489
CAS RN: 893311-33-6
M. Wt: 452.95
InChI Key: SAICSJXJTLGJDM-OEAKJJBVSA-N
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Description

(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H21ClN2O3S and its molecular weight is 452.95. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Studies on benzothiazinone and benzothiazine derivatives, such as those outlined by Knollmüller et al. (1971) and others, focus on synthetic methodologies and chemical reactivity. For instance, the synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via three-component interaction showcases the versatility of these compounds in chemical synthesis (Lega et al., 2016). This highlights the potential for the subject compound to serve in multifaceted synthetic routes, contributing to material science, pharmaceuticals, and organic chemistry.

Photochemical Properties

The generation and reactivity of the 4-aminophenyl cation via photolysis, as investigated by Guizzardi et al. (2001), demonstrates the photochemical properties of benzothiazinone derivatives (Guizzardi et al., 2001). These properties could be exploited in developing photoresponsive materials, sensors, and in photodynamic therapy research.

Antitumor Activity

The preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles by Bradshaw et al. (2002) illustrates the potential therapeutic applications of benzothiazinone derivatives in oncology (Bradshaw et al., 2002). Their selective, potent antitumor properties, especially after modifications to improve bioavailability, suggest the subject compound could be researched for similar antitumor effects.

CO2 Uptake and Sensing

The study by Kaleeswaran et al. (2015) on imine and β-ketoenamine tethered fluorescent covalent-organic frameworks for CO2 uptake and nitroaromatic sensing shows the environmental and sensing applications of structurally similar compounds (Kaleeswaran et al., 2015). This underscores the potential utility of the subject compound in developing new materials for gas storage and sensing technologies.

Molecular, Electronic, and Optical Analysis

Research into the electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds, as conducted by Beytur and Avinca (2021), offers insight into the fundamental properties that could be applicable to the subject compound. Understanding these properties aids in the development of materials for electronics, photonics, and as molecular probes (Beytur & Avinca, 2021).

properties

IUPAC Name

(3E)-3-[(5-chloro-2-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-16-7-10-18(11-8-16)15-27-22-6-4-3-5-20(22)24(28)23(31(27,29)30)14-26-21-13-19(25)12-9-17(21)2/h3-14,26H,15H2,1-2H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAICSJXJTLGJDM-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)Cl)C)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=CC(=C4)Cl)C)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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